molecular formula C19H21NO6 B12184624 1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid

1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid

Cat. No.: B12184624
M. Wt: 359.4 g/mol
InChI Key: IBMSLYAVFDVEKJ-UHFFFAOYSA-N
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Description

1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method starts with the Pechmann reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to further reactions to introduce the piperidinecarboxylic acid moiety.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This may include using green solvents, catalysts, and other environmentally friendly procedures . The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-aldehyde .

Scientific Research Applications

1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and receptors, modulating their function and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid is unique due to its combination of the coumarin core with a piperidinecarboxylic acid moiety.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

1-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H21NO6/c1-11-14-3-2-13(21)10-16(14)26-19(25)15(11)4-5-17(22)20-8-6-12(7-9-20)18(23)24/h2-3,10,12,21H,4-9H2,1H3,(H,23,24)

InChI Key

IBMSLYAVFDVEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

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